(3-Methoxy-13-methyl-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl) acetate
Overview
Description
3-Methoxyestra-1,3,5(10),8,14-pentaen-17-yl acetate is a synthetic steroidal compound with a complex structure It is characterized by the presence of multiple double bonds and a methoxy group attached to the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-13-methyl-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl) acetate typically involves multiple steps, starting from simpler steroidal precursors. One common route involves the reaction of 3-methoxyestra-1,3,5(10),8,14-pentaen-17-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyestra-1,3,5(10),8,14-pentaen-17-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated steroid structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-methoxyestra-1,3,5(10),8,14-pentaen-17-one, while reduction can produce more saturated derivatives .
Scientific Research Applications
3-Methoxyestra-1,3,5(10),8,14-pentaen-17-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for hormone-related disorders.
Mechanism of Action
The mechanism of action of (3-Methoxy-13-methyl-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl) acetate involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including changes in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyestra-1,3,5(10),8,14-pentaen-17-one: This compound is similar in structure but lacks the acetate group.
Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-: Another related compound with a hydroxyl group instead of an acetate group.
Uniqueness
3-Methoxyestra-1,3,5(10),8,14-pentaen-17-yl acetate is unique due to its specific functional groups and the presence of multiple double bonds.
Properties
IUPAC Name |
(3-methoxy-13-methyl-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-13(22)24-20-9-8-19-18-6-4-14-12-15(23-3)5-7-16(14)17(18)10-11-21(19,20)2/h5,7-8,12,20H,4,6,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVFNNNOBSYIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC=C2C1(CCC3=C2CCC4=C3C=CC(=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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